molecular formula C9H3F4NO2 B13050493 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid

Katalognummer: B13050493
Molekulargewicht: 233.12 g/mol
InChI-Schlüssel: ODGMHCKYKMZSJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3F4NO2 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, followed by subsequent reduction and fluorination steps . The reaction conditions often require specific temperatures, catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as better control over reaction conditions and improved safety . These methods are optimized for large-scale production, ensuring consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can chelate with metal centers, leading to the formation of organometallic complexes with unique magnetic properties . These interactions can modulate biological pathways and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of cyano, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.

Eigenschaften

Molekularformel

C9H3F4NO2

Molekulargewicht

233.12 g/mol

IUPAC-Name

3-cyano-2-fluoro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H3F4NO2/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-2H,(H,15,16)

InChI-Schlüssel

ODGMHCKYKMZSJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)O)F)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.